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Abstract: The Sigma-1 receptor (S1R) is a unique, ligand-operated chaperone protein primarily

located at the endoplasmic reticulum (ER), particularly at the mitochondria-associated

membrane (MAM).[1][2][3] It is implicated in a wide range of cellular functions and is a

promising therapeutic target for various neurological and psychiatric disorders, including

Alzheimer's disease, depression, and neuropathic pain.[2][4] This document provides a

comprehensive technical overview of the structural biology of the human Sigma-1 receptor,

detailing its molecular architecture, oligomeric states, signaling pathways, and the experimental

methodologies used for its study.

Molecular Architecture
The human Sigma-1 receptor is a 223-amino acid integral membrane protein encoded by the

SIGMAR1 gene.[1] Structurally, it bears no significant sequence homology to other mammalian

proteins, making it an evolutionary distinct entity.[1][5] The first crystal structure of the human

S1R was resolved in 2016, providing foundational insights into its unique architecture.[1][5]

1.1. Tertiary and Quaternary Structure

High-resolution crystal structures have revealed that S1R assembles into a homotrimer.[1][6][7]

Each protomer (individual protein subunit) consists of a distinct and unexpected topology:
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N-Terminal Transmembrane Helix: A single alpha-helix that anchors the protein into the ER

membrane. This finding corrected previous models that had proposed a two-pass

transmembrane architecture.[7][8][9]

Cupin-like β-Barrel Domain: The core of the cytosolic portion of the receptor, which forms a

large, hydrophobic ligand-binding pocket at its center.[1][5][7] This domain shows remarkable

plasticity, allowing it to accommodate a wide variety of structurally diverse ligands.[5]

C-Terminal Helical Bundle: A V-shaped arrangement of two alpha-helices that acts as a lid

covering the ligand-binding pocket.[1]

The trimeric assembly is characterized by a triangular shape when viewed from above the

membrane plane, with the transmembrane helices positioned at the corners.[7] The cytosolic

domain features an extensive, flat, and hydrophobic surface that suggests a close association

with the ER membrane surface.[5][7] Key residues such as Glu172 and Asp126 are crucial for

coordinating interactions with ligands within the binding pocket.[1]

1.2. Crystallographic Data Summary

The following table summarizes key data from published crystal structures of the human

Sigma-1 receptor available in the Protein Data Bank (PDB).
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PDB ID Ligand(s) Resolution (Å) Method Key Findings

5HK1[10]
PD144418

(Antagonist)
2.51 X-ray Diffraction

Revealed the

trimeric

architecture and

single-pass

transmembrane

domain of S1R.

[7][8][10]

5HK2[1] 4-IBP 3.20 X-ray Diffraction

Demonstrated

the plasticity of

the ligand-

binding pocket

with a different

ligand.[7]

6DJZ[4]
Haloperidol

(Antagonist)
3.10 X-ray Diffraction

Provided

structural basis

for classical

antagonist

binding.[4]

6DK0[4]
NE-100

(Antagonist)
2.90 X-ray Diffraction

Further

elucidated

antagonist-

receptor

interactions.[4]

6DK1[4]
(+)-Pentazocine

(Agonist)
3.10 X-ray Diffraction

Revealed a

unique binding

pose for an

agonist,

suggesting

agonist-induced

conformational

changes.[4]
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Oligomerization and Ligand Binding
The functional state of S1R is closely tied to its oligomeric status, which is dynamically

regulated by ligands.[11][12] The receptor can exist in various forms, including monomers,

dimers, and higher-order oligomers (tetramers, etc.).[11][12]

In the absence of ligands, S1R exists in a dynamic equilibrium of monomeric and oligomeric

states.[11][12]

Agonist binding, such as with (+)-pentazocine, tends to favor the dissociation of higher-order

oligomers into monomers and dimers.[11][12]

Antagonist binding, such as with haloperidol, appears to stabilize the receptor in higher-order

oligomeric forms.[11][12][13]

Interestingly, in vitro studies suggest that only the oligomeric forms of S1R are capable of

binding ligands like [3H]-(+)-pentazocine, while the monomeric form does not.[11][13] This

suggests that the oligomerization state is a critical regulator of receptor function.

2.1. Ligand Binding Kinetics

Ligand binding to S1R is a multi-step process that is rate-limited by conformational changes in

the receptor.[4] Kinetic analysis using scintillation proximity assays (SPA) has shown that ligand

association follows a biphasic curve, indicating a fast initial binding step followed by a slower

conformational rearrangement.[4]
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Ligand k_fast (min⁻¹) k_slow (min⁻¹) k_off (min⁻¹)

(+)-Pentazocine 0.44 ± 0.05 0.046 ± 0.003 0.0068 ± 0.0002

Haloperidol 0.54 ± 0.03 0.046 ± 0.002 0.0051 ± 0.0003

NE-100 0.48 ± 0.04 0.042 ± 0.003 0.0026 ± 0.0001

PD144418 0.36 ± 0.03 0.042 ± 0.002 0.0016 ± 0.0001

Data derived from

kinetic analysis of

ligand binding to the

σ₁ receptor.[4]

Signaling Pathways and Molecular Function
As a molecular chaperone at the ER-mitochondria interface, S1R modulates a diverse array of

cellular signaling pathways.[1][2][3] At rest, it is often found in a complex with another

chaperone, BiP (Binding immunoglobulin protein).[14] Upon stimulation by agonists, S1R

dissociates from BiP and can translocate to other areas of the cell to interact with various client

proteins.[14]

3.1. Calcium Homeostasis

One of the most well-characterized functions of S1R is the modulation of intracellular calcium

(Ca²⁺) signaling.[1] It localizes to the MAM, a critical hub for Ca²⁺ exchange between the ER

and mitochondria.[2] There, S1R interacts with and stabilizes the inositol 1,4,5-trisphosphate

receptor (IP3R), an ER-resident channel that releases Ca²⁺.[1][2][3] This regulation is crucial

for maintaining cellular bioenergetics and preventing ER stress.[2][3]
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S1R modulation of Ca²⁺ signaling at the ER-Mitochondria Associated Membrane (MAM).

3.2. Interaction with Ion Channels and Receptors

S1R directly interacts with and modulates the function of numerous client proteins, including

voltage-gated ion channels (e.g., K⁺, Na⁺) and G-protein coupled receptors (GPCRs).[1][2][15]

By acting as an accessory subunit or chaperone, it can alter protein trafficking, stability, and

activity, thereby influencing neuronal excitability and neurotransmission.[2]
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General signaling pathway for Sigma-1 Receptor activation and modulation of client proteins.

Key Experimental Protocols
The study of S1R's structure and function relies on a combination of molecular biology,

biochemical, and biophysical techniques.

4.1. Recombinant Protein Expression and Purification

Obtaining pure, functional S1R is the first critical step for structural and biochemical studies.

Expression System: Human S1R is commonly overexpressed in Spodoptera frugiperda (Sf9)

insect cells using a baculovirus system or in E. coli as a fusion protein (e.g., with Maltose-

Binding Protein, MBP).[7][16]
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Cell Lysis: Cells are harvested and lysed via osmotic shock or sonication.[7]

Membrane Solubilization: The receptor is extracted from the membrane fraction using

detergents such as a mixture of Triton X-100 and n-dodecyl-β-D-maltopyranoside (DDM) or

lauryl maltose neopentyl glycol (LMNG) with cholesteryl hemisuccinate (CHS).[7][16]

Ligands (e.g., PD144418) are typically included in all buffers to stabilize the receptor.[7]

Affinity Chromatography: The solubilized receptor is first purified using an affinity resin. For

FLAG-tagged S1R, anti-FLAG antibody resin is used.[7] For MBP-fusions, an amylose resin

is used.[16][17]

Protease Cleavage: The affinity tag (e.g., FLAG peptide, MBP) is removed by incubation with

a specific protease, such as 3C protease or Factor Xa.[7][18]

Size-Exclusion Chromatography (SEC): The final purification step involves SEC to separate

the receptor from aggregates and remaining contaminants, yielding a biochemically pure

protein sample.[7]

4.2. X-ray Crystallography via Lipidic Cubic Phase (LCP)

Due to its membrane-embedded nature, crystallizing S1R is challenging. The LCP method has

been successfully employed.[4][6]

Protein Preparation: Purified S1R is concentrated to 20-30 mg/mL.[7]

LCP Reconstitution: The concentrated protein is mixed with a lipid mixture (typically

monoolein and cholesterol) at a specific ratio (e.g., 1.5:1.0 lipid:protein by mass) using

coupled syringes to form the lipidic cubic phase.[7]

Crystallization: Nanoliter-scale drops of the protein-laden LCP are dispensed onto a glass

plate and overlaid with a precipitant solution.[7] Plates are incubated under controlled

conditions to allow for crystal growth.

Data Collection: Crystals are harvested and flash-frozen in liquid nitrogen. X-ray diffraction

data are collected at a synchrotron light source.

4.3. Radioligand Binding Assay
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Binding assays are fundamental for characterizing the affinity of ligands for S1R.[19] This

protocol describes a saturation binding experiment to determine receptor density (Bmax) and

radioligand affinity (Kd).

Membrane Preparation: Guinea pig liver, which has a high expression of S1R, or cells

expressing recombinant S1R are homogenized in a buffer and centrifuged to isolate the

membrane fraction.[19] Protein concentration is determined via a Bradford or BCA assay.

Assay Setup: The assay is performed in 96-well plates. Each well contains:

Membrane protein (e.g., 100 µg total protein).[20]

Varying concentrations of a radioligand, such as [³H]-(+)-pentazocine.[19]

Assay buffer (e.g., Tris-HCl, pH 7.4).

Defining Non-Specific Binding: A parallel set of tubes is prepared that includes a high

concentration (e.g., 10 µM) of a non-radioactive S1R ligand (like haloperidol or unlabeled

(+)-pentazocine) to saturate the receptors and measure non-specific binding.[21]

Incubation: Plates are incubated for a set time (e.g., 120 minutes) at a controlled

temperature (e.g., 37°C) to reach equilibrium.[21]

Termination and Filtration: The binding reaction is terminated by rapid filtration through glass

fiber filters using a cell harvester. This separates the bound radioligand (trapped on the filter

with the membranes) from the unbound radioligand.

Washing: Filters are washed rapidly with ice-cold buffer to remove any remaining unbound

radioligand.

Scintillation Counting: The filters are placed in scintillation vials with a scintillation cocktail,

and the radioactivity is measured using a scintillation counter.

Data Analysis: Specific binding is calculated by subtracting non-specific binding from total

binding. The resulting data are analyzed using non-linear regression (e.g., a one-site binding

hyperbola) to determine the Kd and Bmax values.
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Workflow for a typical radioligand saturation binding assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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